pKa and Acidity: Ethyl Acetoacetate vs. Acetylacetone and Methyl Acetoacetate
Ethyl acetoacetate exhibits a pKa of 10.68 in water, making it less acidic than acetylacetone (pKa 9.0) but more acidic than many other esters, which influences its reactivity in base-catalyzed reactions. This moderate acidity allows for selective deprotonation and alkylation without excessive side reactions that might occur with more acidic analogs [1]. The pKa difference of approximately 1.68 units corresponds to a nearly 50-fold difference in acid strength, directly impacting enolate formation rates and subsequent reaction outcomes. In DMSO, ethyl acetoacetate shows a pKa of 14.2, compared to 13.3 for acetylacetone [2].
| Evidence Dimension | Acid dissociation constant (pKa) |
|---|---|
| Target Compound Data | pKa = 10.68 (in H2O); pKa = 14.2 (in DMSO) |
| Comparator Or Baseline | Acetylacetone: pKa = 9.0 (in H2O); pKa = 13.3 (in DMSO); Methyl acetoacetate: pKa not reported in same solvent |
| Quantified Difference | ΔpKa = 1.68 (in H2O), approximately 48-fold difference in Ka |
| Conditions | Aqueous solution at 25°C; DMSO solution |
Why This Matters
The moderate acidity of ethyl acetoacetate provides a balance between reactivity and selectivity, avoiding the excessive enolate formation that can lead to unwanted side reactions when using more acidic analogs like acetylacetone.
- [1] Bordwell, F. G. 'Bordwell pKa Table.' University of Wisconsin. View Source
- [2] Wikipedia. 'Ethyl acetoacetate.' Wikipedia, accessed 2026. View Source
